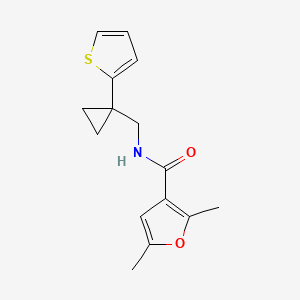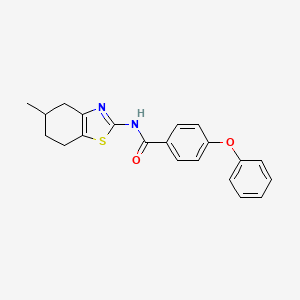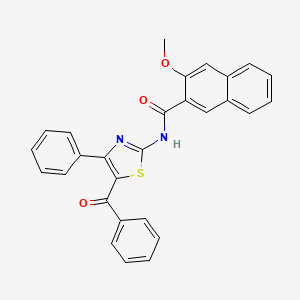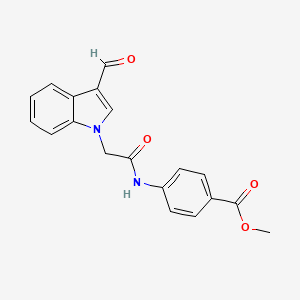
2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide is a complex organic compound featuring a furan ring substituted with dimethyl groups and a carboxamide group linked to a cyclopropylmethyl chain bearing a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide typically involves multiple steps:
-
Formation of the Cyclopropylmethyl Intermediate
Starting Materials: Thiophene-2-carboxaldehyde and cyclopropylmethyl bromide.
Reaction: The thiophene-2-carboxaldehyde undergoes a Grignard reaction with cyclopropylmethyl magnesium bromide to form the corresponding alcohol, which is then converted to the bromide using phosphorus tribromide.
-
Synthesis of the Furan Ring
Starting Materials: 2,5-dimethylfuran and a suitable acylating agent.
Reaction: Friedel-Crafts acylation of 2,5-dimethylfuran with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Coupling of Intermediates
Reaction: The brominated cyclopropylmethyl intermediate is coupled with the acylated furan derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
-
Formation of the Carboxamide
Reaction: The final step involves the conversion of the acylated product to the carboxamide using ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the furan ring can lead to the formation of diketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the carboxamide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can occur at the furan ring or the thiophene moiety, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its unique electronic properties.
Material Science: Its structural features make it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industry
Agriculture: Possible use as a precursor for the synthesis of agrochemicals.
Polymer Industry: Utilized in the synthesis of specialty polymers with specific electronic or mechanical properties.
作用機序
The mechanism by which 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity through binding to active sites or allosteric sites.
Catalysis: Acts as a ligand, coordinating to metal centers and influencing the reactivity of the metal in catalytic cycles.
類似化合物との比較
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: Lacks the cyclopropylmethyl and thiophene groups, resulting in different chemical properties and reactivity.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the furan ring and cyclopropylmethyl group.
Uniqueness
Structural Complexity: The combination of furan, thiophene, and cyclopropylmethyl groups in a single molecule is unique, providing distinct electronic and steric properties.
This detailed overview highlights the significance of 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide in scientific research and industrial applications. Its unique structure and reactivity offer numerous possibilities for future exploration and development.
特性
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-8-12(11(2)18-10)14(17)16-9-15(5-6-15)13-4-3-7-19-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLTSMGHLAUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide](/img/structure/B2570425.png)
![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)


![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)
![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2570438.png)
![N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2570439.png)
![{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride](/img/structure/B2570440.png)


![(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide](/img/structure/B2570445.png)

